[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone
Description
The compound [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone is a hybrid molecule featuring two pharmacologically significant moieties:
- 1,3-Benzodioxole-methyl-piperazine: The 1,3-benzodioxole group (a methylenedioxy-substituted aromatic ring) is linked via a methyl group to a piperazine ring, a scaffold commonly associated with central nervous system (CNS) activity and receptor modulation .
- 5-Phenyltriazolidin-4-yl-methanone: The triazolidine ring (a saturated triazole derivative) is substituted with a phenyl group and connected to a methanone carbonyl, which may enhance metabolic stability and binding affinity .
Molecular Formula: Based on structural analogs (e.g., ), the molecular formula is estimated as C₂₁H₂₂N₄O₃ (exact mass requires crystallographic data).
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-21(20-19(22-24-23-20)16-4-2-1-3-5-16)26-10-8-25(9-11-26)13-15-6-7-17-18(12-15)29-14-28-17/h1-7,12,19-20,22-24H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJAIXHUHMRPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C(NNN4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.42 g/mol. The structural components include a piperazine ring, a benzodioxole moiety, and a triazolidine structure, which are known to influence the compound's biological interactions.
Research indicates that compounds with similar structural motifs often exhibit significant interactions with various biological targets. Specifically, the piperazine and triazolidine groups are known to interact with neurotransmitter receptors and enzymes involved in signaling pathways relevant to neuropharmacology and oncology.
1. Neuropharmacological Activity
Studies have shown that derivatives of benzodioxole and piperazine can act as serotonin receptor modulators. For example, compounds like AZD0530 have demonstrated the ability to inhibit c-Src and Abl kinases, which are implicated in cancer progression and neurodegenerative diseases . This suggests that the compound may have potential as an antidepressant or anxiolytic agent.
2. Anticancer Properties
The structural similarity to known anticancer agents suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. The inhibition of specific kinases could lead to reduced tumor growth and improved survival rates in preclinical models.
Research Findings
Recent studies have focused on evaluating the biological activity of similar compounds in vitro and in vivo. Key findings include:
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
-
Case Study 1: Treatment of Depression
- A clinical trial involving a related piperazine derivative showed significant improvement in depressive symptoms compared to placebo, suggesting that similar compounds may offer therapeutic benefits for mood disorders.
-
Case Study 2: Cancer Therapy
- A study on a benzodioxole derivative demonstrated marked tumor regression in xenograft models when combined with standard chemotherapy agents, indicating synergistic effects that could be explored with the target compound.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share partial structural similarity with the target molecule:
Q & A
Q. What are the optimal synthetic routes for [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and carbonyl coupling. For example:
Step 1 : React 1,3-benzodioxol-5-ylmethyl piperazine with a triazolidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C for 12 hours).
Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
Step 3 : Characterize intermediates using NMR (¹H/¹³C) and HRMS to confirm structural integrity before final coupling .
Q. How can researchers validate the compound’s purity and structural identity?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use a C18 column (acetonitrile/water gradient, 0.1% TFA) to assess purity (>95%).
- Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) for proton environments (e.g., benzodioxol methylene at δ 4.25 ppm, piperazine protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry : ESI-HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 449.23).
Q. What preliminary bioactivity assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using Ellman’s assay (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ receptors) with HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
-
Crystallization : Use slow evaporation (solvent: methanol/dichloromethane 1:1) to grow single crystals.
-
Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å, 291 K).
-
Parameters :
Parameter Value Space group P2₁/c Unit cell (Å) a=8.21, b=12.34, c=15.67 R-factor 0.039
Q. What strategies address contradictory bioactivity data across studies?
Methodological Answer:
- Experimental Replication : Standardize assay conditions (e.g., pH 7.4, 37°C, 5% CO₂).
- Control Compounds : Include known inhibitors (e.g., donepezil for acetylcholinesterase) to validate assay sensitivity.
- Data Normalization : Use Z-factor analysis to quantify assay robustness and minimize false positives .
Q. How can structure-activity relationship (SAR) studies optimize this compound?
Methodological Answer:
- Modification Sites :
- Benzodioxol group : Replace with substituted aryl rings (e.g., 4-fluorophenyl) to assess π-π stacking effects.
- Triazolidine core : Introduce electron-withdrawing groups (e.g., nitro) to enhance metabolic stability.
- Assay Design : Test derivatives in parallel via high-throughput screening (HTS) against kinase panels .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
